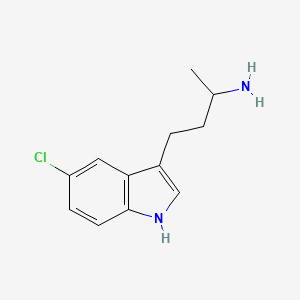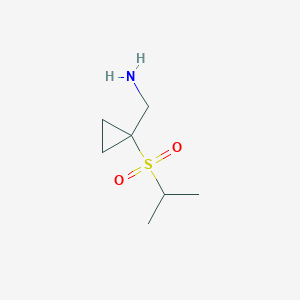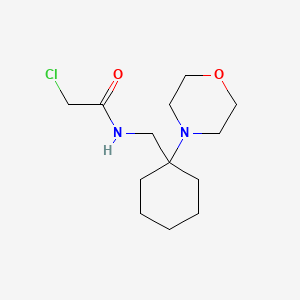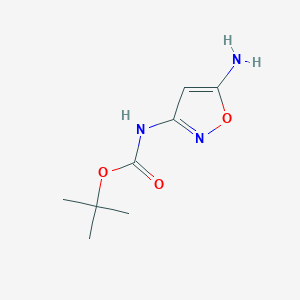
tert-Butyl (5-aminoisoxazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-aminoisoxazol-3-yl)carbamate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential
Preparation Methods
The synthesis of tert-Butyl (5-aminoisoxazol-3-yl)carbamate can be achieved through several synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to produce differentially substituted regioisomeric isoxazoles . Another approach involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines, which is then cleaved to yield the desired product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl (5-aminoisoxazol-3-yl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and 1,4-dioxane as a solvent . Major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions with aryl halides can produce N-Boc-protected anilines .
Scientific Research Applications
tert-Butyl (5-aminoisoxazol-3-yl)carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development . In industry, it is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl (5-aminoisoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase, leading to the suppression of tumor growth in certain cancer models . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
tert-Butyl (5-aminoisoxazol-3-yl)carbamate can be compared with other similar compounds, such as tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate and tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate These compounds share similar structural features but may differ in their biological activities and applications
Properties
Molecular Formula |
C8H13N3O3 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C8H13N3O3/c1-8(2,3)13-7(12)10-6-4-5(9)14-11-6/h4H,9H2,1-3H3,(H,10,11,12) |
InChI Key |
BJYCFTYMVDLCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


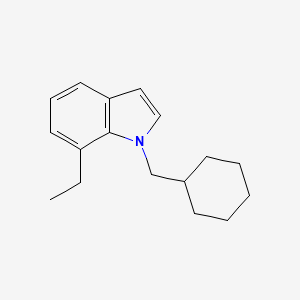
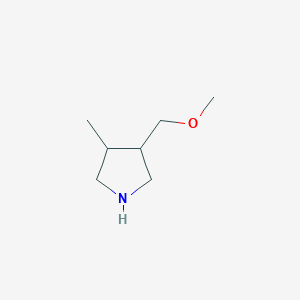
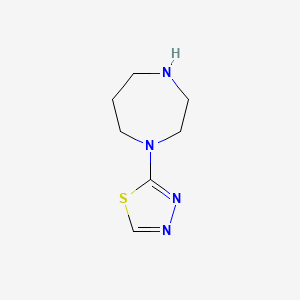
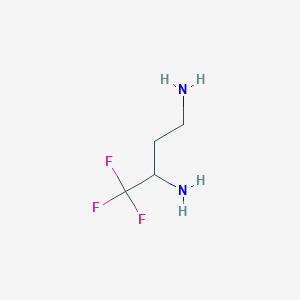
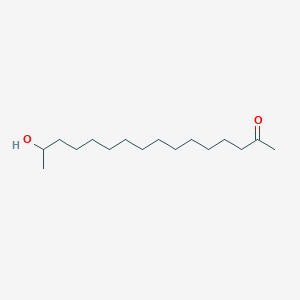
![Bicyclo[2.1.0]pentan-1-amine](/img/structure/B12984686.png)
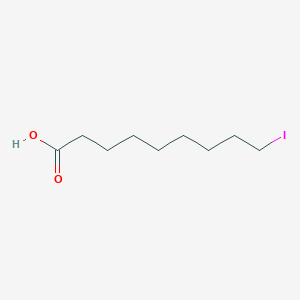
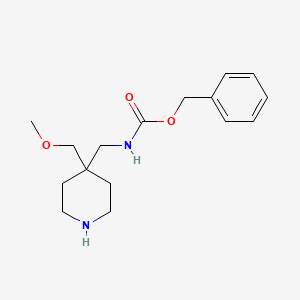
![8-Fluoro-5-azaspiro[3.5]nonane](/img/structure/B12984698.png)
